molecular formula C25H35D3O5 B602553 シムバスタチン-d3 CAS No. 1002347-61-6

シムバスタチン-d3

カタログ番号: B602553
CAS番号: 1002347-61-6
分子量: 421.58
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simvastatin-d3 is a deuterium-labeled derivative of simvastatin, a lipid-lowering medication. Simvastatin is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin effectively reduces cholesterol levels in the blood. The deuterium labeling in Simvastatin-d3 allows for its use in various pharmacokinetic and metabolic studies, providing insights into the behavior of simvastatin in biological systems .

科学的研究の応用

Migraine Prevention

Recent studies have highlighted the potential of simvastatin combined with vitamin D3 in preventing migraines. A randomized controlled trial demonstrated significant reductions in migraine days among participants receiving simvastatin (20 mg twice daily) along with vitamin D3 (1000 IU twice daily) compared to a placebo group. The active treatment group experienced an average decrease of 8.0 days in the first 12 weeks and 9.0 days in the following 12 weeks, showcasing the compound's efficacy in migraine management .

Oral Health Applications

Simvastatin has shown promising effects on oral health, particularly in regenerative dentistry. Research indicates that simvastatin contributes to the regeneration of dental pulp and bone health through various mechanisms, including enhancing osteogenic differentiation of mesenchymal stem cells and exhibiting anti-inflammatory properties. These findings suggest that simvastatin could be a valuable therapeutic agent for conditions like chronic periodontitis and orthodontic tooth movement .

Neurological Disorders

The lipophilic nature of simvastatin allows it to cross the blood-brain barrier effectively, making it a candidate for treating neurological disorders such as Alzheimer's disease and brain tumors. Studies indicate that simvastatin may reduce the risk of neurodegenerative diseases and induce cell death in certain brain tumor cell lines. Its mechanisms include modulation of inflammatory pathways and potential neuroprotective effects .

Cancer Therapy

Simvastatin is being investigated for its synergistic effects when combined with chemotherapeutic agents like doxorubicin in cancer treatment. A study focused on developing liposomal formulations co-encapsulating simvastatin and doxorubicin showed enhanced antiproliferative effects on colorectal cancer cells. The formulation aimed to improve drug delivery and reduce side effects associated with conventional chemotherapy .

Pharmacokinetics and Drug Interactions

Research has also explored the impact of simvastatin on the pharmacokinetics of other medications, such as dabigatran etexilate, an anticoagulant. Co-administration studies revealed that simvastatin could alter the pharmacokinetic profile of dabigatran without significantly affecting its anticoagulant efficacy. This interaction highlights the importance of understanding drug-drug interactions in clinical settings .

Case Studies Overview

Study FocusFindingsReference
Migraine PreventionSignificant reduction in migraine days with simvastatin and vitamin D3 combination
Oral HealthPositive effects on dental pulp regeneration and chronic periodontitis treatment
Neurological DisordersPotential for reducing neurodegenerative disease risk and inducing apoptosis in tumor cells
Cancer TherapyEnhanced efficacy when combined with doxorubicin in colorectal cancer treatment
PharmacokineticsModulation of dabigatran pharmacokinetics without major clinical significance

生化学分析

Biochemical Properties

Simvastatin-d3, like Simvastatin, is a competitive inhibitor of HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, Simvastatin-d3 reduces the synthesis of cholesterol, thereby lowering the level of cholesterol in the blood . It has also been shown to exhibit anti-proliferative activity against cancer cells and induce apoptosis .

Cellular Effects

Simvastatin-d3 has been shown to influence various cellular processes. For instance, it has been found to decrease the secretion of insulin in response to glucose stimuli at the cellular level . Additionally, it has been shown to suppress the expression of Pituitary Tumor-Transforming Gene 1 (PTTG1), a critical gene involved in human breast cancer invasion and metastasis .

Molecular Mechanism

The molecular mechanism of Simvastatin-d3 involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This results in a decrease in the production of mevalonate and, consequently, a reduction in cholesterol synthesis . Furthermore, Simvastatin-d3 has been shown to downregulate nuclear factor-kappa B (NF-kappaB), activator protein-1, and hypoxia-inducible factor-1alpha in endothelial and arterial smooth muscle cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Simvastatin-d3 has been shown to have temporal effects. For example, it has been observed to inhibit the expression of Matrix Metalloproteinase-2 (MMP-2) under conditions of oxygen glucose deprivation over time .

Dosage Effects in Animal Models

In animal models, the effects of Simvastatin-d3 have been observed to vary with different dosages. For instance, in a study involving mice, Simvastatin (20 mg/kg) was administered intraperitoneally 24 hours before and just prior to an induced condition, leading to significant changes in the mice’s condition .

Metabolic Pathways

Simvastatin-d3 is involved in the mevalonate pathway, where it inhibits the enzyme HMG-CoA reductase . This enzyme is crucial for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol .

Transport and Distribution

Simvastatin-d3 is transported into bacteria cells, leading to drug bioaccumulation over time . This accumulation is augmented upon the addition of bile acids .

Subcellular Localization

Given that it inhibits HMG-CoA reductase, an enzyme located in the endoplasmic reticulum of cells , it can be inferred that Simvastatin-d3 may also localize to this subcellular compartment.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d3 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the simvastatin molecule are replaced with deuterium atoms under specific conditions.

Industrial Production Methods: Industrial production of Simvastatin-d3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, extraction, purification, and deuterium labeling. Advanced techniques like high-performance liquid chromatography and mass spectrometry are employed to monitor the incorporation of deuterium and ensure the quality of the final product.

化学反応の分析

Types of Reactions: Simvastatin-d3 undergoes various chemical reactions, including:

    Oxidation: Simvastatin-d3 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Simvastatin-d3 into its reduced forms.

    Substitution: Deuterium atoms in Simvastatin-d3 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Simvastatin-d3 may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons .

類似化合物との比較

    Atorvastatin: Another statin used to lower cholesterol levels.

    Pravastatin: A statin with similar lipid-lowering effects.

    Rosuvastatin: Known for its high potency in reducing cholesterol levels.

    Lovastatin: The first statin to be marketed, with a similar mechanism of action.

Uniqueness of Simvastatin-d3: Simvastatin-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems. This makes Simvastatin-d3 a valuable tool in research and development, offering insights that are not possible with non-labeled compounds .

生物活性

Simvastatin-d3 is a deuterated form of simvastatin, a widely used statin drug primarily known for its cholesterol-lowering effects. This article explores the biological activity of Simvastatin-d3, including its mechanisms of action, therapeutic applications, and relevant case studies that highlight its efficacy and safety profile.

Simvastatin acts as an HMG-CoA reductase inhibitor, which is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, simvastatin reduces the synthesis of cholesterol in the liver, leading to increased uptake of low-density lipoprotein (LDL) from the bloodstream. This mechanism results in a decrease in plasma LDL levels, thereby reducing the risk of cardiovascular events such as myocardial infarction and stroke .

Pleiotropic Effects:
In addition to its lipid-lowering effects, simvastatin exhibits pleiotropic effects, which include:

  • Improved endothelial function: Enhances the health of blood vessels.
  • Stabilization of atherosclerotic plaques: Reduces the risk of plaque rupture.
  • Anti-inflammatory effects: Lowers systemic inflammation markers.
  • Antithrombotic properties: Decreases the likelihood of clot formation .

Therapeutic Applications

Simvastatin-d3 has been investigated for various therapeutic applications beyond cholesterol management. One notable study examined its efficacy in conjunction with vitamin D for migraine prevention.

Case Study: Simvastatin and Vitamin D for Migraine Prevention

A randomized, double-blind, placebo-controlled trial assessed the effectiveness of simvastatin (20 mg) combined with vitamin D3 (1000 IU) in adults with episodic migraines. The study included 57 participants over a 24-week intervention period. Key findings included:

  • Reduction in Migraine Days:
    • Active treatment group: Decreased migraine days by an average of -8.0 days (IQR: -15.0 to -2.0) during weeks 1-12.
    • Placebo group: Increased migraine days by +1.0 days (IQR: -1.0 to +6.0).
    • Statistical significance: p < 0.001.
  • Long-Term Efficacy:
    • At 24 weeks, the active group showed a further reduction of -9.0 days (IQR: -13 to -5) compared to +3.0 days (IQR: -1.0 to +5.0) in the placebo group (p < 0.001) .

This study suggests that simvastatin-d3 may have significant benefits in reducing migraine frequency when used alongside vitamin D.

Pharmacokinetics and Safety Profile

Simvastatin is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The pharmacokinetic parameters for simvastatin include:

ParameterValue
Tmax1.44 hours
Cmax9.83 µg/L
Half-life (t1/2)4.85 hours
AUC40.32 µg·h/L

Regarding safety, while simvastatin is generally well-tolerated, there are risks associated with its use, including rhabdomyolysis when combined with certain medications like diltiazem . Monitoring for adverse effects is essential when prescribing this medication.

特性

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1/i4D3/t15-,16-,18+,19+,20-,21-,23-,25?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMZZMVNJRMUDD-LONBHWHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016170
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002347-61-6
Record name Simvastatin-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。